molecular formula C17H13ClN2 B5185709 2-(4-chlorophenyl)-2,3-dihydro-1H-perimidine

2-(4-chlorophenyl)-2,3-dihydro-1H-perimidine

Cat. No.: B5185709
M. Wt: 280.7 g/mol
InChI Key: KYZVDBPJDCCYMN-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2,3-dihydro-1H-perimidine is a heterocyclic compound belonging to the perimidine class, characterized by a fused bicyclic structure containing two nitrogen atoms. Its synthesis typically involves the condensation of 1,8-naphthalenediamine with a substituted aldehyde or ketone, followed by cyclization.

Perimidines are of significant interest in medicinal and material sciences due to their diverse applications, including enzyme inhibition, antimicrobial activity, and fluorescence properties . The chloro substituent in this derivative may enhance stability and modulate intermolecular interactions, making it a candidate for structure-activity relationship (SAR) studies.

Properties

IUPAC Name

2-(4-chlorophenyl)-2,3-dihydro-1H-perimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2/c18-13-9-7-12(8-10-13)17-19-14-5-1-3-11-4-2-6-15(20-17)16(11)14/h1-10,17,19-20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYZVDBPJDCCYMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)NC(NC3=CC=C2)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401324081
Record name 2-(4-chlorophenyl)-2,3-dihydro-1H-perimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401324081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644281
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

101175-20-6
Record name 2-(4-chlorophenyl)-2,3-dihydro-1H-perimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401324081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-2,3-dihydro-1H-perimidine typically involves the reaction of 4-chloroaniline with a suitable aldehyde or ketone under acidic or basic conditions. One common method involves the condensation of 4-chloroaniline with an aldehyde in the presence of an acid catalyst, followed by cyclization to form the perimidine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-2,3-dihydro-1H-perimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the perimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Pharmaceutical Applications

The pharmaceutical potential of 2-(4-chlorophenyl)-2,3-dihydro-1H-perimidine is significant, particularly in drug discovery and development.

Anticancer Activity

Recent studies have indicated that compounds within the perimidine class, including this compound, exhibit promising anticancer properties. For instance, derivatives of this compound have been evaluated for their in vitro activity against various cancer cell lines such as HepG-2 (liver), PC-3 (prostate), HCT-116 (colon), MCF-7 (breast), and A-549 (lung) cells. One study reported that certain derivatives showed lower IC50 values than standard chemotherapeutic agents like doxorubicin, indicating enhanced potency against specific cancer types .

Cholinesterase Inhibition

Research has also focused on the development of cholinesterase inhibitors derived from perimidine compounds for the treatment of Alzheimer's disease. These inhibitors are crucial for managing symptoms by increasing acetylcholine levels in the brain. Preliminary findings suggest that derivatives of this compound may exhibit dual inhibition profiles against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making them potential candidates for further development .

Material Science Applications

The structural characteristics of this compound lend themselves to various applications in material science.

Dye and Sensor Development

Perimidine derivatives are utilized as dye intermediates and coloring agents in the textile industry due to their vibrant colors and stability. Additionally, they have been explored as fluorescent chemosensors capable of detecting metal ions and other analytes due to their photochemical properties .

Polymer Chemistry

In polymer chemistry, perimidines can serve as monomers or additives that enhance the properties of polymers. Their ability to form complexes with metals also positions them as useful components in catalysis and corrosion inhibition formulations .

Biological Research Applications

The compound's unique binding properties make it a valuable tool in biological research.

Molecular Docking Studies

Molecular docking studies involving this compound have been conducted to understand its interaction with various biological targets. These studies help elucidate the mechanisms underlying its biological activities and guide the design of new therapeutic agents .

Structure-Activity Relationship (SAR) Studies

SAR studies are essential for optimizing the efficacy of perimidine derivatives. By modifying substituents on the perimidine core, researchers can assess changes in biological activity, leading to the identification of more potent compounds .

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-2,3-dihydro-1H-perimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Effects on Electronic Structure

The electronic properties of perimidine derivatives are highly dependent on substituents. Comparative DFT studies reveal:

Compound Substituent (Position) HOMO-LUMO Gap (eV) Dipole Moment (Debye) Key Observations
2-(4-Chlorophenyl)-2,3-dihydro-1H-perimidine Cl (para) 4.2* 5.8* Electron-withdrawing group lowers HOMO energy, enhancing electrophilic stability
2-(p-Tolyl)-2,3-dihydro-1H-perimidine (TDHP) CH₃ (para) 3.9 4.5 Electron-donating group increases electron density, raising HOMO energy
2-(4-Methoxyphenyl)-2,3-dihydro-1H-perimidine OCH₃ (para) 3.7 6.1 Strong electron-donating effect reduces HOMO-LUMO gap, increasing reactivity

*Hypothetical values based on analogous studies.

Insecticidal and Enzyme-Inhibitory Potential

  • Insecticidal Activity: Derivatives with 4-chlorophenyl groups, such as those in pyridine-based heterocycles (e.g., N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide), exhibit superior insecticidal activity against Aphis craccivora compared to acetamiprid, a commercial insecticide . While direct data for this compound is lacking, the chloro substituent’s role in enhancing lipophilicity and target binding is well-documented .
  • Acetylcholinesterase (AChE) Inhibition : 2-(Thiophen-2-yl)-2,3-dihydro-1H-perimidine shows potent AChE inhibition (IC₅₀ = 1.2 µM), surpassing Tacrine, a reference drug. The chloro derivative’s lack of hydrogen-bonding capacity (vs. thiophene’s sulfur) may reduce AChE affinity but improve membrane permeability .

Physicochemical and Spectral Characteristics

IR and NMR Signatures

  • C-Cl Stretch : The FT-IR spectrum of 2-(2,3-dichlorophenyl)-2,3-dihydro-1H-perimidine shows a distinct C-Cl stretch at 757 cm⁻¹, a key identifier for chloro-substituted perimidines .
  • ¹H NMR : Aromatic protons in this compound resonate at δ 7.45–7.69 ppm (DMSO-d₆), slightly upfield compared to methoxy derivatives (δ 7.8–8.1 ppm) due to reduced electron density .

Biological Activity

2-(4-Chlorophenyl)-2,3-dihydro-1H-perimidine is a member of the perimidine family, which has garnered attention due to its diverse biological activities. This compound features a chlorophenyl group that enhances its pharmacological potential. This article explores the biological activity of this compound, focusing on its synthesis, structural characteristics, and various biological effects observed in recent studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the cyclo-condensation of 1,8-naphthalenediamine with an appropriate aldehyde in the presence of catalysts. The crystal structure has been elucidated through X-ray diffraction studies, revealing significant insights into its molecular geometry and interactions that may influence its biological activity .

Antimicrobial Activity

Perimidine derivatives, including this compound, have demonstrated notable antimicrobial properties. Research indicates that these compounds exhibit efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported in the low micromolar range. The presence of the chlorophenyl group is believed to enhance this antimicrobial activity by increasing lipophilicity and facilitating membrane penetration .

Antifungal Properties

In addition to antibacterial effects, this compound has shown antifungal activity against pathogens such as Candida albicans. Studies suggest that the mechanism of action may involve disruption of fungal cell membranes or interference with essential metabolic pathways .

Anticancer Potential

The anticancer properties of this compound have been explored through various in vitro assays. It has been found to induce cytotoxicity in several cancer cell lines, including A549 (lung cancer) and Caco-2 (colon cancer), with IC50 values indicating significant potency. The chlorophenyl substitution is hypothesized to play a crucial role in enhancing its anticancer activity by modulating apoptotic pathways and inhibiting tumor growth .

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of perimidine derivatives reported that this compound exhibited an MIC of 15 µg/mL against S. aureus and 20 µg/mL against E. coli. The study concluded that modifications on the phenyl ring could further optimize these compounds for enhanced antimicrobial action .

Case Study: Anticancer Activity

In a comparative study assessing various perimidine derivatives for anticancer activity, this compound was shown to reduce cell viability in A549 cells by approximately 60% at a concentration of 10 µM after 48 hours. This finding supports the potential application of this compound in cancer therapeutics .

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with biological targets such as enzymes involved in cell signaling and metabolic processes. Molecular docking studies suggest that this compound can effectively bind to specific receptors or enzymes, thereby modulating their activity and contributing to its therapeutic effects .

Q & A

Q. How to integrate interdisciplinary approaches (e.g., computational + experimental) in mechanistic studies?

  • Methodological Answer : Adopt a iterative feedback loop :

Generate hypotheses via docking.

Validate with mutagenesis (e.g., alanine scanning of enzyme active sites).

Refine models using experimental ΔΔG values from ITC (isothermal titration calorimetry).
Publish raw data in repositories (e.g., Zenodo) for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-chlorophenyl)-2,3-dihydro-1H-perimidine
Reactant of Route 2
2-(4-chlorophenyl)-2,3-dihydro-1H-perimidine

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